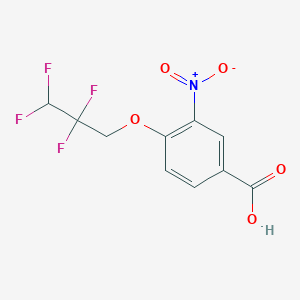
3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid is a chemical compound with the molecular formula C10H6F4NO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 3-position and a tetrafluoropropoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid typically involves the following steps:
Nitration: The nitration of 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at a controlled temperature to ensure the selective introduction of the nitro group at the 3-position of the benzene ring.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-Amino-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the tetrafluoropropoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
Comparison
4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitrobenzoic acid: Lacks the tetrafluoropropoxy group, resulting in different lipophilicity and reactivity.
4-Nitrobenzoic acid: The nitro group is at a different position, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C10H7F4NO5 |
|---|---|
Molecular Weight |
297.16 g/mol |
IUPAC Name |
3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzoic acid |
InChI |
InChI=1S/C10H7F4NO5/c11-9(12)10(13,14)4-20-7-2-1-5(8(16)17)3-6(7)15(18)19/h1-3,9H,4H2,(H,16,17) |
InChI Key |
OGYSMSSZAZVKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















